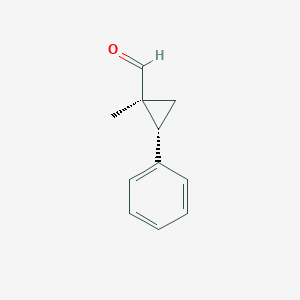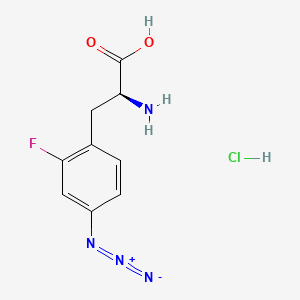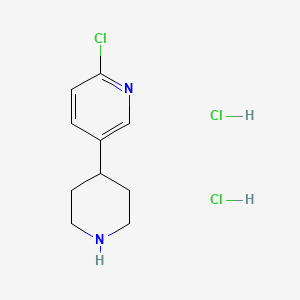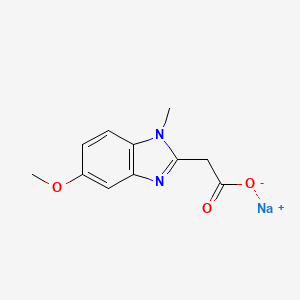
(1S)-1-Methyl-2beta-phenylcyclopropane-1alpha-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde is a chiral compound with a cyclopropane ring substituted with a methyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative can then be oxidized to introduce the aldehyde functional group.
Industrial Production Methods
Industrial production of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: 1-methyl-2-phenylcyclopropane-1-carboxylic acid.
Reduction: 1-methyl-2-phenylcyclopropane-1-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring’s strained structure can also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid
- (1R,2S)-1-methyl-2-phenylcyclopropane-1-methanol
- (1R,2S)-1-methyl-2-phenylcyclopropane-1-sulfonyl chloride
Uniqueness
rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and an aldehyde functional group. This combination of features makes it a valuable compound for studying stereochemical effects and for use in various synthetic applications.
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(1S,2R)-1-methyl-2-phenylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H12O/c1-11(8-12)7-10(11)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t10-,11-/m1/s1 |
InChI Key |
PHEQDTOMKNXMHJ-GHMZBOCLSA-N |
Isomeric SMILES |
C[C@@]1(C[C@@H]1C2=CC=CC=C2)C=O |
Canonical SMILES |
CC1(CC1C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide](/img/structure/B13583499.png)
![4-(Trifluoromethyl)-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13583503.png)
![rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylicacidhydrochloride](/img/structure/B13583522.png)
![1-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}-3-(2-fluorophenoxy)propan-2-ol](/img/structure/B13583523.png)



![2-Azabicyclo[4.1.0]heptane-5-carbonitrile](/img/structure/B13583553.png)
